molecular formula C13H7Cl2N3OS B2952929 N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide CAS No. 951902-05-9

N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide

Cat. No. B2952929
CAS RN: 951902-05-9
M. Wt: 324.18
InChI Key: PBJMODCJGDILOD-UHFFFAOYSA-N
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Description

Compounds with the N-(3,4-dichlorophenyl) structure are often used in the synthesis of various organic compounds . They belong to the class of organic compounds known as anilides . These compounds are not naturally occurring metabolites and are only found in individuals exposed to these compounds or their derivatives .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with other organic compounds. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran affords a compound with a similar structure . The subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final product .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined by techniques such as X-ray analysis, NMR, and IR spectroscopy . Computer modeling can also be used to understand the conformational behavior of these compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For instance, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, melting point, boiling point, and solubility in water of a similar compound, N-(3,4-Dichlorophenyl)octanamide, have been reported .

Scientific Research Applications

Synthesis and Methodological Development

The development of new synthetic routes for thiadiazole derivatives and their analogs is a significant area of research. For example, Moss and Taylor (1982) discuss the synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines and unsymmetrical 2,5-di-substituted 1,3,4-thiadiazoles, showcasing the versatility of thiadiazole chemistry in producing compounds with potential applications in various domains, including materials science and pharmaceuticals (Moss & Taylor, 1982).

Potential Biological Activities

Several studies focus on the potential biological activities of benzothiadiazole derivatives. Yoshida et al. (2005) explored benzothiazole derivatives as potent antitumor agents, highlighting the therapeutic potential of these compounds in cancer treatment (Yoshida et al., 2005). This research area is particularly relevant, as it indicates the potential of structurally related compounds, including N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide, for developing new therapeutic agents.

Antimicrobial and Antitumor Activity

Research on the synthesis and evaluation of new compounds often includes screening for antimicrobial and antitumor activities. For instance, Gilani et al. (2011) synthesized novel derivatives of benzothiazole class and investigated their antimicrobial properties (Gilani et al., 2011). Such studies contribute to the ongoing search for new antimicrobial agents in response to the growing problem of antibiotic resistance.

Material Science Applications

Benzothiadiazole derivatives are also investigated for their potential applications in material science, such as the development of luminescent materials. The study by da Silva et al. (2019) on benzoxadiazole, a structurally similar compound, and its liquid crystalline behavior illustrates the interest in these compounds for applications beyond biological activity, including optoelectronic devices (da Silva et al., 2019).

Mechanism of Action

Target of Action

The compound N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide is closely related to Propanil , a widely used contact herbicide. The primary target of Propanil is the photosynthesis process in plants . It specifically inhibits photosynthesis and CO2 fixation .

Biochemical Pathways

The affected biochemical pathway is the photosynthesis pathway. By inhibiting the electron transport chain reaction, the compound disrupts the normal photosynthesis process, preventing the plant from producing necessary carbohydrates for its growth and development .

Pharmacokinetics

It’s worth noting that related compounds like propanil are metabolized in rice due to the presence of the enzyme aryl acylamidase (aaa), which rapidly metabolizes propanil to a relatively non-toxic substance .

Result of Action

The result of the compound’s action is the inhibition of weed growth. By disrupting the photosynthesis process, the compound prevents the weed from producing the necessary carbohydrates for its growth and development, effectively controlling the spread of the weed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the persistence of related compounds like Propanil in soil and aquatic environments can lead to the accumulation of toxic degradation products . Moreover, the effectiveness of the compound can be influenced by the presence of certain enzymes in the plant, as seen in the case of Propanil and the enzyme AAA in rice .

Safety and Hazards

The safety and hazards associated with similar compounds can be significant. For example, 3,4-Dichlorophenyl isocyanate is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3OS/c14-9-3-2-8(6-10(9)15)16-13(19)7-1-4-11-12(5-7)20-18-17-11/h1-6H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJMODCJGDILOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide

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